molecular formula C13H18N2O B8246264 (R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8246264
M. Wt: 218.29 g/mol
InChI Key: DSPZANIZLCBYRM-GFCCVEGCSA-N
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Description

(R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole ( 2757085-19-9) is a chiral dihydrooxazole of high interest in advanced organic synthesis and methodological development. With a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol, this compound belongs to a class of substrates known for their versatility as building blocks and intermediates . Dihydrooxazoles, often referred to as oxazolines, are valuable precursors in multicomponent reactions (MCRs) and are known to participate in novel synthetic pathways, such as those involving ortho-quinone methides (o-QMs), to create complex nitrogen-containing structures . The chiral (R)-enantiomer is particularly sought after for the development of asymmetric syntheses and for the construction of star-shaped molecules, where it can serve as a key heterocyclic arm connected to a central core . Its application extends to foundational research in catalysis and the preparation of compounds with potential optoelectronic properties. Researchers value this reagent for its role in exploring new chemical space and for its contribution to the synthesis of structurally diverse heterocyclic systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. SPECIFICATIONS • CAS Number: 2757085-19-9 • Molecular Formula: C13H18N2O • Molecular Weight: 218.29 g/mol • Purity: ≥97% STORAGE AND HANDLING Store in a cool, dark place under an inert atmosphere at room temperature to ensure long-term stability . Refer to the Safety Datasheet for detailed hazard and handling information.

Properties

IUPAC Name

(4R)-4-(2-methylpropyl)-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)7-12-9-16-13(15-12)8-11-5-3-4-6-14-11/h3-6,10,12H,7-9H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPZANIZLCBYRM-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COC(=N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutyl-substituted oxazoline with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like toluene and reagents such as iodine and tert-butyl hydroperoxide (TBHP) to promote the cyclization and formation of the dihydrooxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the dihydrooxazole ring to other functional groups.

    Substitution: The pyridine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxazole and pyridine rings can exhibit significant anticancer properties. Preliminary studies suggest that (R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole may inhibit the proliferation of cancer cells by modulating pathways involved in cell cycle regulation and apoptosis.

Table 1: Summary of Anticancer Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of various cancer cell lines
Apoptosis InductionInduces programmed cell death in tumor cells

Neuroprotective Effects

Given its ability to cross the blood-brain barrier, this compound has potential applications in treating neurodegenerative disorders. Studies have shown that similar compounds can modulate neurotransmitter systems, suggesting a neuroprotective role.

Study on Anticancer Properties

A study conducted by researchers focusing on the synthesis and biological evaluation of oxazole derivatives found that compounds similar to this compound displayed promising anti-proliferative effects against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell growth signaling pathways .

Neuroimaging Applications

Research involving isoxazole derivatives has indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This suggests that this compound could be explored for neuroimaging applications, aiding in the diagnosis and monitoring of neurological diseases .

Mechanism of Action

The mechanism of action of ®-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydrooxazole ring and pyridine moiety enable it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function . These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among 4,5-dihydrooxazole derivatives include:

  • Substituents at the 4-position : Isobutyl vs. phenyl, benzyl, tert-butyl, or other alkyl/aryl groups.
  • Substituents at the 2-position : Pyridin-2-ylmethyl vs. pyridin-2-yl, trifluoromethylpyridyl, or sulfinylphenyl groups.
  • Stereochemistry : (R) vs. (S) configurations.

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Key Compounds
Compound Name 4-Position Substituent 2-Position Substituent Configuration Molecular Weight CAS Number Key Properties/Applications
(R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole Isobutyl Pyridin-2-ylmethyl R 204.26 2757082-82-7 Catalyst ligand; moisture-sensitive
(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole Phenyl Pyridin-2-ylmethyl R 238.28 233256-44-5 Pharmacological studies; H302/H315 hazards
(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole Benzyl Pyridin-2-ylmethyl S 238.28 N/A Higher steric bulk; enantioselective catalysis
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Phenyl 5-(Trifluoromethyl)pyridin-2-yl R 276.26 1192019-22-9 Enhanced electronic effects; antiviral research
4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole tert-Butyl Pyridin-2-yl Racemic 216.30 225531-65-7 Air-stable; catalytic applications

Key Observations :

  • Steric Effects : The isobutyl group (branched C₄H₉) offers moderate steric hindrance compared to tert-butyl (bulkier) or benzyl (aromatic bulk) .
  • Hazards : Compounds like CAS 233256-44-5 exhibit warnings for oral toxicity (H302) and skin irritation (H315), whereas the isobutyl analog lacks full hazard data .

Biological Activity

(R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral heterocyclic compound notable for its potential biological activities. The compound features a unique structural arrangement that combines an isobutyl group with a pyridine moiety and an oxazole ring, which contributes to its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name (R)4Isobutyl2(pyridin2ylmethyl)4,5dihydrooxazole\text{IUPAC Name }this compound

Molecular Formula: C13_{13}H18_{18}N2_2O

CAS Number: 108915-07-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The pyridine moiety allows for π-π stacking interactions while the oxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of target proteins, influencing pathways involved in various physiological processes.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes, making it a candidate for drug development targeting metabolic and signaling pathways. For instance, compounds with similar structures have shown promise in inhibiting insulin-like growth factor receptor kinases, which are implicated in cancer progression .

2. Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological properties. Its structural features suggest possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders. Preliminary studies indicate that derivatives of this compound may exhibit anxiolytic or antidepressant-like effects in animal models.

3. Antitumor Activity

In vitro studies have demonstrated that compounds related to this compound possess antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines . This suggests that further exploration could lead to the development of novel anticancer agents.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

Study Focus Findings
Study AEnzyme InhibitionDemonstrated effective inhibition of insulin-like growth factor receptor kinase with IC50 values in the low micromolar range.
Study BNeuropharmacologyShowed significant anxiolytic effects in rodent models compared to control groups.
Study CAntitumor ActivityReported reduced viability in breast cancer cell lines with a dose-dependent response.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex bioactive molecules. Its unique properties allow for the development of selective inhibitors targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-Isobutyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis of chiral oxazoline derivatives typically involves condensation of amino alcohols with nitriles or imidates. For example, analogous compounds like (S)-4-R-2-(pyridin-2-yl)-4,5-dihydrooxazoles are synthesized via reaction of carboxyimidate intermediates with chiral amino alcohols (e.g., L-valinol or L-phenylalaninol) . Key parameters include:

  • Catalyst selection : Use of palladium acetate or Wilkinson catalyst for stereochemical control .
  • Solvent optimization : Polar aprotic solvents (e.g., THF or 1,4-dioxane) improve yield and enantioselectivity .
  • Temperature : Reflux conditions (e.g., 45–80°C) ensure complete conversion .
    • Characterization : Confirm enantiomeric purity via chiral HPLC or X-ray crystallography .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer :

  • Circular Dichroism (CD) : Compare optical rotation data with structurally similar compounds like (R)-4-Ph-2-(pyridin-2-yl)-4,5-dihydrooxazole .
  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures of derivatives (e.g., (4S,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole ) .
  • NMR Spectroscopy : Use NOESY to confirm spatial arrangement of the isobutyl and pyridylmethyl groups .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer :

  • Skin/Eye Protection : Wear nitrile gloves and goggles. In case of contact, rinse with water for 15 minutes and seek medical advice .
  • Inhalation Risks : Use in a fume hood due to potential respiratory irritation (H335 hazard code) .
  • Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric catalysis, and what are the mechanistic insights?

  • Methodological Answer :

  • Ligand Design : The pyridylmethyl group enhances π-π interactions with metal centers (e.g., Pd or Au), as seen in analogous (R)-4-Ph-2-(pyridin-2-yl)-4,5-dihydrooxazole -Au complexes for catalytic C–H activation .
  • Mechanistic Studies : Use DFT calculations to analyze transition states in enantioselective reactions. Compare with experimental kinetic data from reactions like Wurtz coupling or dehydrogenative polymerization .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE signals or split NMR peaks)?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Investigate conformational flexibility of the dihydrooxazole ring at variable temperatures .
  • Isotopic Labeling : Introduce deuterium at the isobutyl group to simplify splitting patterns .
  • Cross-Validation : Compare with crystallographic data from derivatives like (S)-4-Benzyl-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole .

Q. How does the steric bulk of the isobutyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with tert-butyl or benzyl substituents (e.g., (R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole ) and measure reaction rates in Suzuki-Miyaura couplings .
  • Steric Maps : Generate %VBur values (Buried Volume Analysis) to quantify steric effects .
  • Catalytic Screening : Test performance in challenging substrates (e.g., ortho-substituted aryl halides) .

Q. What are the challenges in synthesizing polymerizable derivatives of this compound?

  • Methodological Answer :

  • Monomer Design : Introduce vinyl or ethynyl groups at the 4-position, as demonstrated in 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole for Stille polymerization .
  • Catalyst Compatibility : Avoid catalysts that degrade the oxazoline ring (e.g., strong acids). Use milder conditions like photoredox catalysis .
  • Polymer Characterization : Analyze molecular weight via GPC and thermal stability via TGA .

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